Actinomycin d, 2-deamino-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

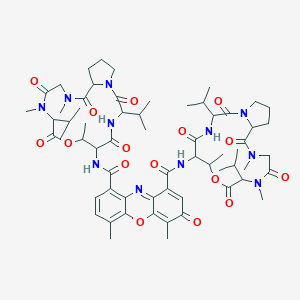

Actinomycin d, 2-deamino-, also known as Actinomycin d, 2-deamino-, is a useful research compound. Its molecular formula is C62H85N11O16 and its molecular weight is 1240.4 g/mol. The purity is usually 95%.

The exact mass of the compound Actinomycin d, 2-deamino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 224134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Actinomycin d, 2-deamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Actinomycin d, 2-deamino- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

2-Deaminoactinomycin D is synthesized by modifying the parent compound, actinomycin D, specifically at the 2-position of the phenoxazinone moiety. The synthesis involves the catalytic hydrogenation of 2-deamino-2-chloroactinomycin D, which serves as an intermediate. This modification results in a compound that retains some binding affinity for DNA but exhibits reduced potency compared to actinomycin D in various assays .

DNA Binding and Mechanism of Action

2-Deaminoactinomycin D binds to DNA through intercalation, similar to its parent compound. Studies using NMR and circular dichroism (CD) have shown that this derivative can unwind circular DNA and has an affinity for calf thymus DNA that may even be slightly enhanced compared to actinomycin D . However, it is less effective in inhibiting nucleic acid synthesis in cell cultures and has diminished antitumor activity against P388 leukemia compared to actinomycin D .

Cancer Treatment

2-Deaminoactinomycin D has been evaluated in various cancer treatment protocols:

- Gestational Trophoblastic Neoplasia : A retrospective cohort study assessed the efficacy of second-line actinomycin D chemotherapy in patients with methotrexate-resistant low-risk gestational trophoblastic neoplasia. The study compared two regimens: a 5-day continuous administration versus pulsed administration. While both regimens achieved comparable remission rates (overall rate of 72%), the pulsed regimen was associated with significantly lower toxicity, making it preferable for patient management .

- Antitumor Activity : In vivo studies demonstrated that optimal dosing for 2-deaminoactinomycin D was substantially higher than that for actinomycin D, indicating a reduced potency. Specifically, optimal doses were found to be 50 times greater than the toxic doses for actinomycin D . This suggests that while 2-deaminoactinomycin D may have some utility, its clinical application may be limited due to higher required dosages.

Case Study 1: Efficacy in Gestational Trophoblastic Neoplasia

A cohort study involving 68 patients with methotrexate-resistant low-risk gestational trophoblastic neoplasia evaluated the outcomes of treatment with actinomycin D. The findings revealed that patients receiving the 5-day regimen had a faster time to hCG remission (median 21 days vs. 47 days) but experienced higher rates of thrombocytopenia and oral mucositis compared to those receiving pulsed treatment . This highlights the importance of balancing efficacy with toxicity in treatment regimens.

Case Study 2: Laboratory Studies on Antitumor Activity

Experimental studies have shown that while 2-deaminoactinomycin D binds effectively to DNA, it does not significantly inhibit RNA synthesis in L1210 cell cultures as effectively as actinomycin D. This limitation was evident in comparative studies where the antitumor efficacy against leukemia models was evaluated .

Comparison Table: Actinomycin D vs. 2-Deaminoactinomycin D

| Feature | Actinomycin D | 2-Deaminoactinomycin D |

|---|---|---|

| Synthesis | Original compound | Modified at 2-position |

| DNA Binding | High affinity | Moderate affinity |

| Antitumor Activity | High potency | Reduced potency |

| Clinical Use | Widely used in various cancers | Limited due to higher dosage needs |

| Side Effects | Bone marrow suppression, alopecia | Similar side effects observed |

特性

CAS番号 |

10118-32-8 |

|---|---|

分子式 |

C62H85N11O16 |

分子量 |

1240.4 g/mol |

IUPAC名 |

4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H85N11O16/c1-28(2)43-59(83)72-23-17-19-38(72)57(81)68(13)26-41(75)70(15)49(30(5)6)61(85)87-34(11)45(55(79)64-43)66-53(77)36-22-21-32(9)51-47(36)63-48-37(25-40(74)33(10)52(48)89-51)54(78)67-46-35(12)88-62(86)50(31(7)8)71(16)42(76)27-69(14)58(82)39-20-18-24-73(39)60(84)44(29(3)4)65-56(46)80/h21-22,25,28-31,34-35,38-39,43-46,49-50H,17-20,23-24,26-27H2,1-16H3,(H,64,79)(H,65,80)(H,66,77)(H,67,78) |

InChIキー |

ZOWMRHVAQGTFTG-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |

正規SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |

Key on ui other cas no. |

10118-32-8 |

同義語 |

2-Deaminoactinomycin D |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。